

Propham: A Technical Guide to its Chemical Properties, Structure, and Mechanisms

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Compound of Interest

Compound Name: *Propham*

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Abstract

Propham (isopropyl N-phenylcarbamate) is a selective herbicide and plant growth regulator belonging to the carbamate class of pesticides. It is primarily utilized for the control of annual grasses and certain broad-leaf weeds, as well as for inhibiting sprouting in stored potatoes.^[1] ^[2] Its herbicidal activity stems from its ability to disrupt cell division by inhibiting microtubule polymerization.^[3] Additionally, **propham** has been identified as a reversible inhibitor of acetylcholinesterase (AChE), a mechanism of toxicity relevant to animal species.^[1]^[4] This technical guide provides a comprehensive overview of the chemical and physical properties of **propham**, its molecular structure, detailed experimental protocols for its synthesis and analysis, and an examination of its key biological signaling pathways.

Chemical Structure and Identification

Propham is the isopropyl ester of phenylcarbamic acid.^[1] The core structure consists of a phenyl ring linked to a carbamate group, which is in turn esterified with an isopropyl alcohol moiety.

Identifier	Value
IUPAC Name	propan-2-yl N-phenylcarbamate [1]
Synonyms	Isopropyl N-phenylcarbamate, IPC, Agermin, Tuberite [1] [5] [6]
CAS Number	122-42-9 [1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ [1]
Molecular Weight	179.22 g/mol [1]
SMILES	CC(C)OC(=O)NC1=CC=CC=C1 [7]

Physicochemical Properties

Propham is a colorless, odorless crystalline solid under standard conditions.[\[1\]](#)[\[8\]](#) It is stable at room temperature but sublimes upon heating and decomposes at temperatures above 150 °C. [\[1\]](#)

Table 1: Physical and Chemical Properties of **Propham**

Property	Value	Reference
Melting Point	87-90 °C	[1] [4] [5] [6] [9] [10] [11] [12]
Boiling Point	Sublimes upon heating; rough estimate 311.75 °C	[1] [5] [9] [10] [11]
Water Solubility	179 - 250 mg/L at 20-25 °C	[1] [4] [5] [7] [9] [10] [11]
Vapor Pressure	1.4 × 10 ⁻⁴ mmHg to 0.108 mmHg at 25 °C	[1] [2] [5] [9]
LogP (Octanol-Water Partition Coefficient)	2.60	[1] [4]
pKa (Strongest Acidic)	13.04 - 13.74 (Predicted)	[4] [5] [9] [10] [11]
Density	1.09 g/cm ³ at 20 °C	[1] [5] [9] [10] [11]
Flash Point	11 °C	[5] [9] [10] [11]

Table 2: Solubility of **Propham** in Organic Solvents

Solvent	Solubility	Reference
Alcohols, Esters, Acetone	Soluble	[1][5][7][8]
Benzene, Cyclohexane, Xylene	Soluble	[1][7]
Carbon Disulfide	Soluble	[1][7]
Kerosene, Diesel Oil	Slightly Soluble	[1][7]

Experimental Protocols

This section details the methodologies for the synthesis of **propham** and a standard procedure for its residue analysis.

Synthesis of Propham

Propham is synthesized via a nucleophilic addition-elimination reaction between phenyl isocyanate and isopropyl alcohol. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbamate ester.



Materials:

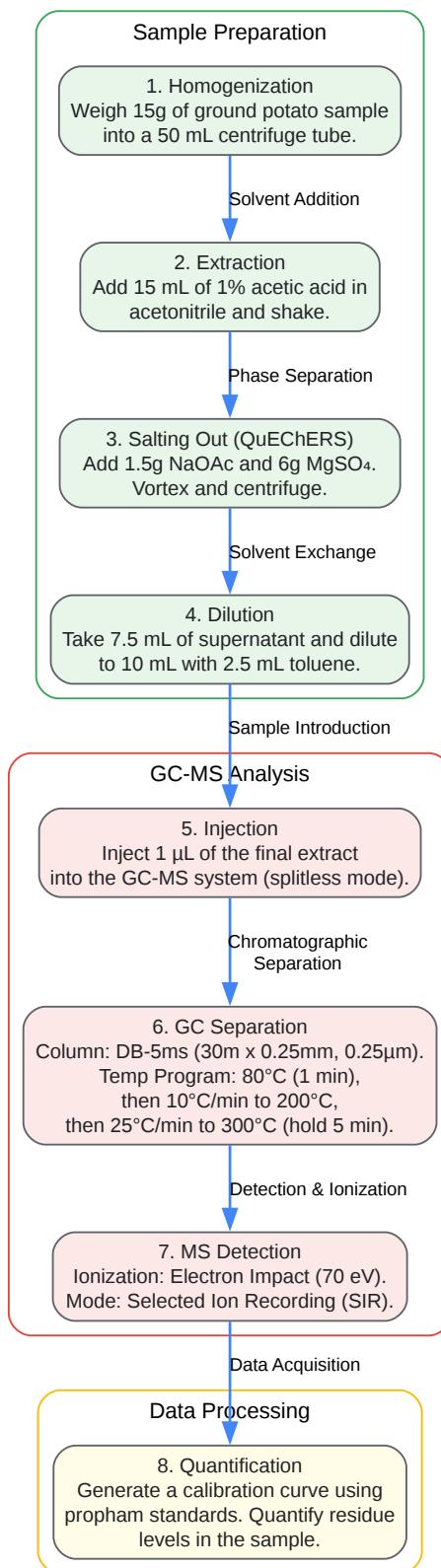
- Phenyl isocyanate ($\geq 99\%$)
- Isopropyl alcohol (anhydrous, $\geq 99.8\%$)
- Toluene (anhydrous)
- N-butylamine (for quenching)
- Acetonitrile (HPLC grade)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenyl isocyanate in anhydrous toluene.
- **Addition of Alcohol:** Slowly add an equimolar amount of anhydrous isopropyl alcohol to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.
- **Reaction Conditions:** The reaction is typically carried out at a controlled temperature, for instance, between 30-50 °C, for several hours to ensure completion. The progress can be monitored by techniques like thin-layer chromatography (TLC) or HPLC.
- **Work-up:** Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude **propham** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield a white crystalline solid.[\[1\]](#)

Residue Analysis in Potato Matrix by GC-MS

This protocol outlines a method for the determination of **propham** residues in potatoes using gas chromatography-mass spectrometry (GC-MS), adapted from a standard analytical method.

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Caption: Experimental workflow for **Propham** residue analysis in potatoes.

Detailed GC-MS Conditions:[1][4][5]

- GC System: Agilent 6890 or equivalent.
- Column: DB-5ms, 30m x 0.25mm (i.d.), 0.25 μ m film thickness.
- Injection: 1 μ L, splitless mode at 180 °C.
- Oven Program: Start at 80 °C for 1 minute, ramp at 10 °C/min to 200 °C, then ramp at 25 °C/min to 300 °C and hold for 5 minutes.
- MS System: Waters Quattro micro GC or equivalent.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Recording (SIR) for enhanced sensitivity and selectivity.

Mechanism of Action & Signaling Pathways

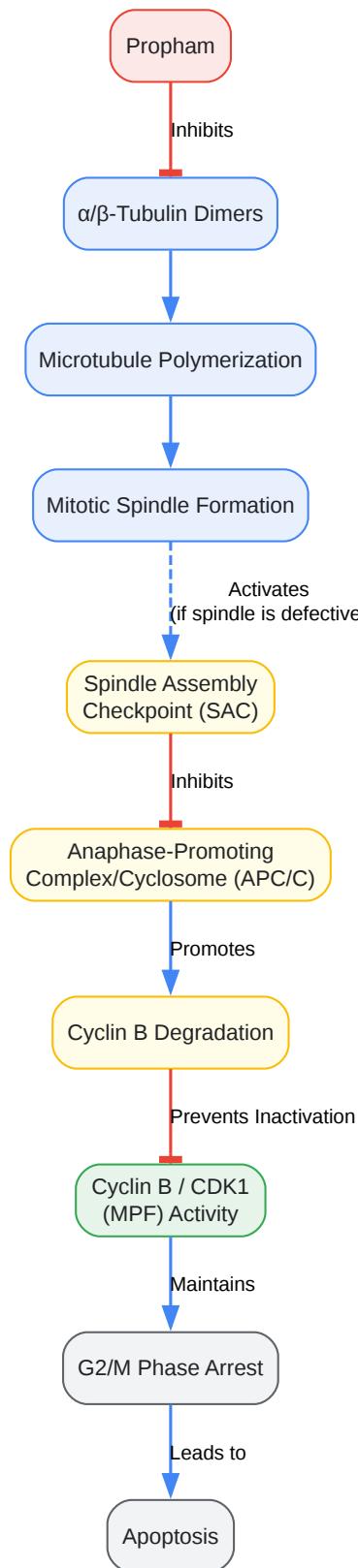
Propham exerts its biological effects through two primary mechanisms: inhibition of microtubule assembly in plants and inhibition of acetylcholinesterase in animals.

Inhibition of Microtubule Polymerization and Cell Cycle Arrest

The primary herbicidal action of **propham** is the disruption of mitosis in plant cells.[3] Like other carbamate herbicides, it interferes with the formation of the mitotic spindle apparatus by inhibiting the polymerization of tubulin into microtubules. This disruption prevents the proper segregation of chromosomes during cell division.

The lack of a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest, typically at the G2/M phase. This arrest prevents the cell from proceeding into anaphase, ultimately triggering apoptosis or programmed cell death. The key regulatory proteins involved in the G2/M checkpoint include Cyclin B and Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B/CDK1 complex (also known as Maturation-Promoting Factor or MPF) is the master regulator of the G2 to M phase transition. Disruption of the microtubule network leads to a sustained activation of the SAC, which in turn inhibits the anaphase-

promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of Cyclin B, keeping the Cyclin B/CDK1 complex active and maintaining the cell in a state of mitotic arrest.



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Caption: **Propham**'s mechanism of action via microtubule disruption.

Acetylcholinesterase (AChE) Inhibition

In non-target organisms such as mammals and insects, **propham** acts as a cholinesterase inhibitor.^{[1][4]} It reversibly binds to and inactivates acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts.

Mechanism:

- Carbamoylation: **Propham** carbamoylates the serine hydroxyl group in the active site of AChE.
- Inactivation: This forms a stable, yet reversible, carbamoylated enzyme complex, rendering the enzyme inactive.
- Acetylcholine Accumulation: The inactivation of AChE leads to an accumulation of acetylcholine at neuromuscular junctions and cholinergic synapses.
- Neurotoxicity: The excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to neurotoxic effects such as excessive salivation, eye-watering, and in higher doses, more severe symptoms like nausea, vomiting, and muscle paralysis.^[4]

This inhibition is considered reversible because the carbamoyl-enzyme bond hydrolyzes, albeit slowly, to regenerate the active enzyme.

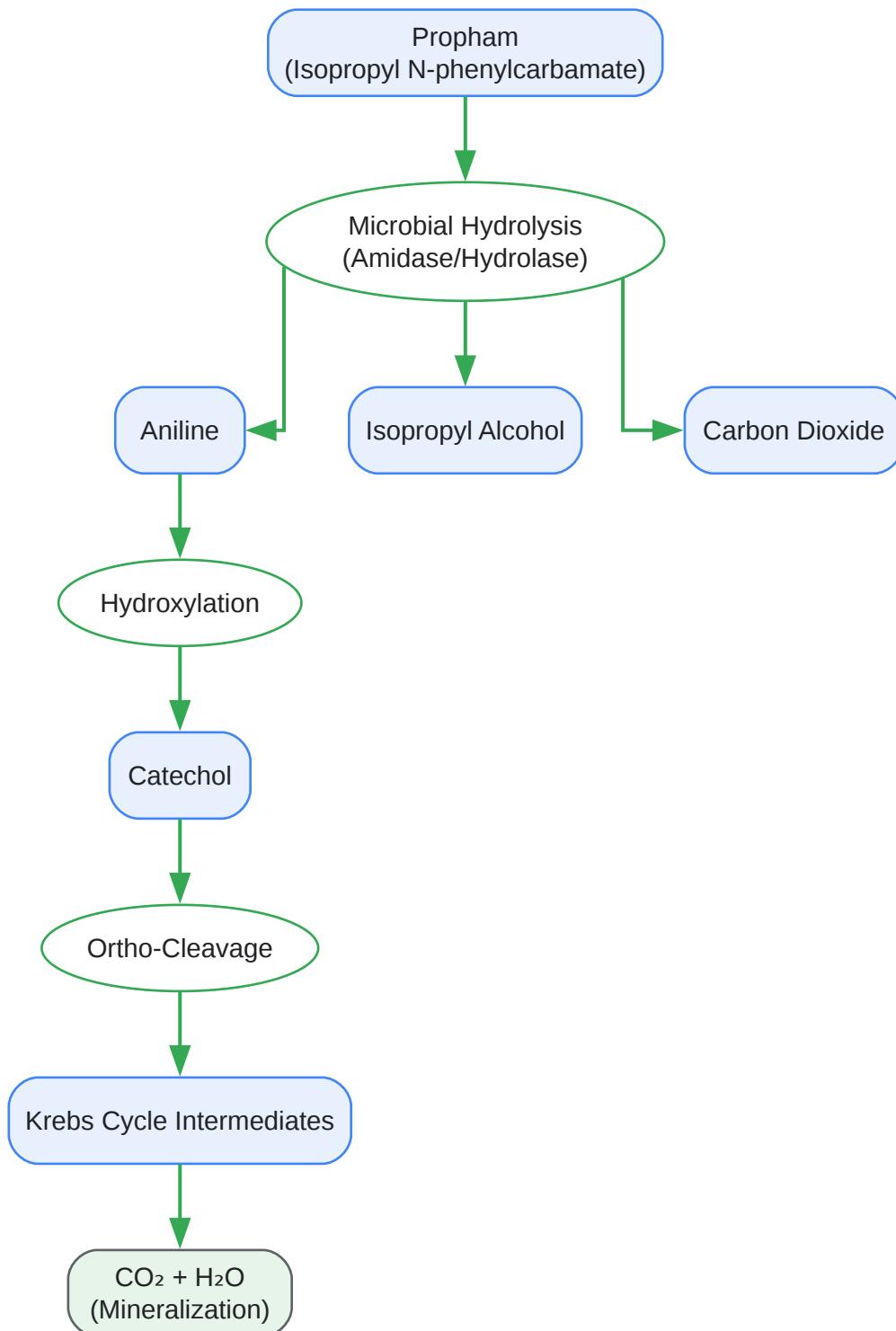
Metabolism and Degradation

The environmental fate of **propham** is primarily dictated by microbial degradation in soil and metabolic processes in plants.

Soil Degradation

In soil, **propham** is readily degraded by microorganisms.^[8] The primary degradation pathway involves the hydrolysis of the carbamate ester bond by amidase or hydrolase enzymes. This initial step yields aniline, isopropyl alcohol, and carbon dioxide. The aniline can be further

metabolized by soil microbes through hydroxylation to form catechol, which then enters the Krebs cycle after ortho-cleavage. The reported half-life of **propham** in soil is relatively short, approximately 5 to 15 days, depending on temperature and soil conditions.



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Caption: Proposed metabolic degradation pathway of **Propham** in soil.

Plant Metabolism

In plants, the metabolism of **propham** also occurs, although potentially at a slower rate than in soil. The major metabolite identified in plants like soybeans is isopropyl N-2-hydroxycarbanilate, indicating that hydroxylation of the phenyl ring is a key metabolic step.

Conclusion

Propham remains a significant compound in agriculture due to its efficacy as a selective herbicide and sprout inhibitor. Its chemical properties, characterized by moderate water solubility and a relatively short soil half-life, influence its environmental behavior. The primary mode of action, microtubule disruption leading to G2/M cell cycle arrest, provides a clear mechanism for its herbicidal activity. Understanding these detailed chemical and biological characteristics is crucial for its effective and safe use, as well as for the development of new analogues or alternative compounds in agrochemical research. The provided protocols offer standardized methods for the synthesis and analytical determination of **propham**, forming a basis for further research and development.

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